Gp91 ds-tat

NOX2 selectivity NADPH oxidase isoform ROS signaling

Gp91 ds-tat delivers unambiguous NOX2 inhibition where broad-spectrum inhibitors fail. Its exclusive selectivity for NOX2 over NOX1/4/5 eliminates off-target confounding, while the scrambled control peptide confirms sequence-dependent activity. Choose Gp91 ds-tat for reproducible data in vascular oxidative stress, neuroprotection, and ischemia-reperfusion models. Available at ≥95% purity with full analytical documentation. Request bulk pricing for multi-mg quantities.

Molecular Formula C98H190N50O22S
Molecular Weight 2453.0 g/mol
Cat. No. B10830428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGp91 ds-tat
Molecular FormulaC98H190N50O22S
Molecular Weight2453.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1
InChIKeyXSOIEAKWPXDKLM-OALAUQGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gp91 ds-tat: NADPH Oxidase 2 (NOX2)-Selective Peptide Inhibitor for Oxidative Stress Research


Gp91 ds-tat is a chimeric cell-permeable peptide inhibitor composed of the gp91phox docking sequence (amino acids 86-94 of murine NOX2) linked to the HIV-1 Tat protein transduction domain (amino acids 49-57) [1]. This Tat sequence confers membrane permeability, enabling cellular entry without transfection reagents [2]. The compound functions as a competitive inhibitor of NADPH oxidase 2 (NOX2) assembly by mimicking the gp91phox docking site for p47phox, thereby preventing the formation of the active NOX2 enzyme complex responsible for superoxide and downstream reactive oxygen species (ROS) generation [3]. Its molecular weight is approximately 2452-2453 g/mol with the sequence YGRKKRRQRRR-CSTRIRRQL-NH₂, and it is typically supplied at ≥95% purity for research applications [4].

Why Generic NOX Inhibitor Substitution Fails: The Isoform Selectivity Imperative for Gp91 ds-tat Procurement


Generic substitution among NADPH oxidase inhibitors introduces unacceptable experimental variability due to fundamentally divergent isoform selectivity profiles, mechanisms of action, and off-target liabilities. Broad-spectrum NOX inhibitors such as diphenylene iodonium (DPI) and apocynin exhibit non-selective flavoprotein inhibition and direct ROS-scavenging artifacts that confound mechanistic interpretation [1]. Small-molecule inhibitors like VAS2870 and GKT137831 (setanaxib) possess overlapping or distinct isoform selectivity patterns (e.g., NOX1/NOX4 for GKT137831; NOX2/NOX4/NOX5 for VAS2870) that preclude attribution of observed effects solely to NOX2 inhibition [2]. Furthermore, the scrambled control peptide (sgp91 ds-tat), which shares identical amino acid composition and Tat-mediated cellular entry but lacks the specific NOX2 docking sequence, fails to produce the biological effects observed with active Gp91 ds-tat, confirming that the peptide's activity is sequence-dependent rather than an artifact of Tat-mediated transduction [3]. The quantitative evidence below establishes precisely where Gp91 ds-tat differs from these comparators in measurable, selection-relevant dimensions.

Gp91 ds-tat: Quantitative Comparative Evidence for Scientific Procurement Decisions


NOX2 Isoform Selectivity: Gp91 ds-tat vs. VAS2870 and GKT137831

Gp91 ds-tat exhibits exclusive NOX2 selectivity via competitive inhibition of p47phox docking to the gp91phox catalytic subunit, a mechanism absent in alternative inhibitors. In a comprehensive comparative analysis of NOX inhibitor selectivity [1], Gp91 ds-tat is classified as NOX2-selective, whereas VAS2870 inhibits NOX2, NOX4, and NOX5, and GKT137831 (setanaxib) inhibits NOX1 and NOX4. This mechanistic distinction is critical because NOX1 activity also depends on p47phox regulation, but the peptidic inhibitor gp91ds-tat interferes specifically with the NOX2-p47phox assembly interface [2]. In functional validation, gp91ds-tat had no effect on xanthine oxidase-generated O₂⁻, confirming specificity for NADPH oxidase-derived ROS [3].

NOX2 selectivity NADPH oxidase isoform ROS signaling peptide inhibitor specificity

Scrambled Control Peptide Negative Validation: Functional Specificity of Gp91 ds-tat

Gp91 ds-tat's biological activity is sequence-dependent, as demonstrated by complete loss of function in the scrambled control peptide (sgp91 ds-tat). In Dahl salt-sensitive rats fed a 4% salt diet, Gp91 ds-tat (10 mg/kg/day, 3 weeks) normalized aortic ROS production and endothelium-dependent relaxation, whereas the inactive scramb-tat control peptide produced no effect, confirming that the Tat transduction domain alone does not confer activity [1]. In TNFα-stimulated isolated neurons, Gp91 ds-tat significantly inhibited ROS production (p < 0.0001 vs. TNFα/PHTPP treatment), while the scrambled peptide showed no inhibition (p > 0.9 vs. treatment) [2]. In an in vitro seizure model, pretreatment with Gp91 ds-tat abolished seizure-like activity-induced ROS generation, whereas scrambled Gp91 ds-tat showed no inhibitory effect (p < 0.001) [3].

scrambled control negative control peptide specificity validation sgp91 ds-tat

In Vivo Antiepileptic Efficacy: Gp91 ds-tat vs. Scrambled Control in Chronic Epilepsy Model

Continuous intracerebroventricular administration of Gp91 ds-tat to epileptic rats produced significant antiepileptic effects that were absent in scrambled peptide-treated controls. In a validated temporal lobe epilepsy (TLE) rat model, Gp91 ds-tat treatment significantly reduced both seizure frequency and the total number of seizures post-treatment compared to scrambled peptide-treated animals [1]. Additionally, Gp91 ds-tat decreased NOX2 expression and overall NOX activity in the cortex and hippocampus when administered 1 hour after kainic acid-induced status epilepticus [2]. In an in vitro seizure model, Gp91 ds-tat prevented epileptiform activity-induced ROS generation, mitochondrial depolarization, and neuronal death [3].

temporal lobe epilepsy seizure frequency reduction NOX2 inhibition in vivo neuroprotection

Cardiovascular Functional Restoration: Gp91 ds-tat Normalizes Endothelial Dysfunction Independent of Blood Pressure

In Dahl salt-sensitive rats, a model of low-renin salt-sensitive hypertension, Gp91 ds-tat (10 mg/kg/day, 3 weeks) normalized multiple parameters of vascular oxidative stress and endothelial dysfunction despite having no significant effect on systolic blood pressure. Vehicle-treated Dahl SS rats developed hypertension (SBP 168 ± 5 mmHg), impaired endothelium-dependent relaxation (EDR), and increased aortic ROS production (superoxide 115% and peroxynitrite 157% increases) [1]. Gp91 ds-tat treatment normalized ROS production and EDR, as well as reducing expression of proatherogenic molecules LOX-1 (130% increase reversed) and MCP-1 (166% increase reversed) [2]. Critically, Gp91 ds-tat achieved these effects with a non-significant effect on SBP (159 ± 5 mmHg; p > 0.05 vs. vehicle), demonstrating that the observed vascular protection is mediated by direct NOX2 inhibition rather than blood pressure reduction [3].

endothelial dysfunction vascular ROS salt-sensitive hypertension NO bioavailability

Neointimal Hyperplasia Suppression: Gp91 ds-tat vs. Vehicle in Vascular Injury Model

Gp91 ds-tat (10 mg/kg/day) significantly reduced vascular superoxide production and suppressed neointimal hyperplasia following angioplasty-induced injury in rat carotid arteries. Reactive oxygen species measurements after injury indicated a significant reduction in vascular O₂⁻ in rats infused with Gp91 ds-tat compared to vehicle-infused controls [1]. The neointima/media area ratio and neointima/media thickness ratio were significantly lower in Gp91 ds-tat-treated arteries compared with vehicle controls [2].

restenosis neointimal hyperplasia angioplasty vascular remodeling

Ischemia-Reperfusion Cardioprotection: Gp91 ds-tat Reduces Infarct Size vs. Control

Gp91 ds-tat treatment significantly increased blood nitric oxide (NO) bioavailability and conferred cardioprotection in ischemia-reperfusion (I/R) models. In isolated rat hearts subjected to I/R injury, Gp91 ds-tat attenuated cardiac contractile dysfunction and reduced infarct size compared to controls, presumably via inhibition of NADPH oxidase-induced superoxide release [1]. In a hind limb I/R model, blood NO release significantly increased by the end of reperfusion in Gp91 ds-tat-treated rats (1.2 mg/kg) compared to saline-treated rats (n=5 treated vs. n=3 control; p < 0.05) [2].

ischemia-reperfusion injury myocardial infarction cardioprotection NO bioavailability

Optimal Research and Preclinical Application Scenarios for Gp91 ds-tat Procurement


NOX2-Specific Mechanistic Dissection in Vascular Oxidative Stress Studies

Gp91 ds-tat is optimally deployed in studies requiring unambiguous attribution of vascular oxidative stress to NOX2 activity. As established in Section 3, the compound's exclusive NOX2 selectivity contrasts with VAS2870 (NOX2/4/5) and GKT137831 (NOX1/4) [1]. In Dahl salt-sensitive rat hypertension models, Gp91 ds-tat normalized endothelial function and ROS production independent of blood pressure changes, providing a clean experimental system for isolating NOX2-mediated vascular pathology from hemodynamic confounders [2]. This scenario is particularly relevant for researchers investigating the specific contribution of NOX2 to atherosclerosis, hypertension-associated endothelial dysfunction, and vascular inflammation.

In Vivo Neuroprotection and Epilepsy Research Requiring Sequence-Specific Control Validation

For neurological disease models where NOX2 inhibition is hypothesized to confer neuroprotection, Gp91 ds-tat paired with its scrambled control provides a rigorous experimental framework. The evidence from Section 3 demonstrates that Gp91 ds-tat significantly reduces seizure frequency and total seizure number in a chronic temporal lobe epilepsy rat model, while the scrambled peptide produces no effect [3]. In vitro, Gp91 ds-tat prevents seizure-induced ROS generation, mitochondrial depolarization, and neuronal death, whereas scrambled control is inactive (p < 0.001) [4]. This scenario is ideal for researchers studying NOX2's role in epilepsy, traumatic brain injury, stroke, and other acute neurological insults where oxidative stress contributes to pathogenesis.

Cardiovascular Ischemia-Reperfusion Injury and Infarct Size Reduction Studies

Gp91 ds-tat is indicated for preclinical studies examining the role of NOX2-derived ROS in ischemia-reperfusion injury. As shown in Section 3, Gp91 ds-tat treatment in isolated rat hearts subjected to I/R injury attenuated cardiac contractile dysfunction and reduced infarct size compared to controls [5]. In hind limb I/R models, Gp91 ds-tat (1.2 mg/kg) significantly increased blood NO bioavailability by the end of reperfusion compared to saline-treated rats (p < 0.05) [6]. This application scenario is particularly relevant for cardiovascular researchers investigating myocardial infarction, stroke, and peripheral vascular disease where NOX2-mediated superoxide production scavenges NO and exacerbates tissue damage.

Vascular Injury and Restenosis Models Requiring Neointimal Hyperplasia Suppression

Researchers investigating vascular proliferative responses following mechanical injury should consider Gp91 ds-tat for its demonstrated efficacy in suppressing neointimal hyperplasia. Evidence from Section 3 establishes that Gp91 ds-tat infusion (10 mg/kg/day) significantly reduces vascular superoxide production and lowers both neointima/media area and thickness ratios following rat carotid artery angioplasty compared to vehicle controls [7]. This application scenario is optimized for studies examining the role of NOX2 in restenosis, vascular smooth muscle cell proliferation, and post-angioplasty vascular remodeling where oxidative stress drives pathological responses.

Technical Documentation Hub

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